molecular formula C21H22ClN3O2 B11077659 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11077659
M. Wt: 383.9 g/mol
InChI Key: XLYSDMZAMKIWBN-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is scarce. research articles may provide insights into any existing industrial processes.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example

      Major Products: The products formed during these reactions would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: The compound’s pharmacological properties, toxicity, and potential therapeutic applications are areas of interest.

      Industry: If applicable, it could find use in materials science or chemical manufacturing.

  • Mechanism of Action

    • Unfortunately, detailed information about the compound’s mechanism of action is not readily available in the sources I accessed.
    • Further research would be necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Remember that scientific research is continually evolving, and additional studies may provide more insights into this compound

    Properties

    Molecular Formula

    C21H22ClN3O2

    Molecular Weight

    383.9 g/mol

    IUPAC Name

    6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one

    InChI

    InChI=1S/C21H22ClN3O2/c22-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)20(21(27)23-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2,(H,23,27)

    InChI Key

    XLYSDMZAMKIWBN-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CCO)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

    Origin of Product

    United States

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